Sodium 2,5-dichlorothiophene-3-sulfinate
Overview
Description
Sodium 2,5-dichlorothiophene-3-sulfinate: is a chemical compound with the molecular formula C4H2Cl2O2S2Na . It is a sodium salt derived from 2,5-dichlorothiophene-3-sulfinic acid. This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 2,5-dichlorothiophene as the starting material.
Reaction Conditions: The compound is synthesized through a sulfination reaction, where 2,5-dichlorothiophene is treated with chlorosulfonic acid (ClSO3H) under controlled conditions.
Industrial Production Methods: On an industrial scale, the synthesis involves large-scale reactors with precise temperature and pressure control to ensure the purity and yield of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfonyl chlorides.
Reduction: Reduction reactions can convert the sulfinate group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or alcohols are used in substitution reactions.
Major Products Formed:
Sulfonyl Chlorides: Resulting from oxidation reactions.
Thiols: Resulting from reduction reactions.
Substituted Thiophenes: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: Sodium 2,5-dichlorothiophene-3-sulfinate is used as an intermediate in the synthesis of various heterocyclic compounds. Biology: It serves as a reagent in biochemical assays and studies involving sulfur-containing compounds. Medicine: The compound is explored for its potential use in drug development, particularly in the design of new pharmaceuticals with sulfur-based active sites. Industry: It is utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism by which sodium 2,5-dichlorothiophene-3-sulfinate exerts its effects depends on the specific reaction it undergoes. For example, in oxidation reactions, the sulfinate group is converted to a sulfonyl group, which can further react with nucleophiles. The molecular targets and pathways involved are specific to the type of reaction and the reagents used.
Comparison with Similar Compounds
Sodium 2,5-dichlorothiophene-3-sulfonyl chloride: A related compound with a sulfonyl chloride group instead of a sulfinate group.
Sodium 2,5-dichlorothiophene-3-sulfonate: Another related compound with a sulfonate group.
Uniqueness: Sodium 2,5-dichlorothiophene-3-sulfinate is unique in its ability to undergo various chemical transformations, making it a versatile intermediate in organic synthesis. Its reactivity with different reagents allows for the synthesis of a wide range of sulfur-containing compounds.
Properties
IUPAC Name |
sodium;2,5-dichlorothiophene-3-sulfinate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2O2S2.Na/c5-3-1-2(10(7)8)4(6)9-3;/h1H,(H,7,8);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUYAANWWKDAVGG-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1S(=O)[O-])Cl)Cl.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl2NaO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60635599 | |
Record name | Sodium 2,5-dichlorothiophene-3-sulfinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60635599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
363179-59-3 | |
Record name | Sodium 2,5-dichlorothiophene-3-sulfinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60635599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 363179-59-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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